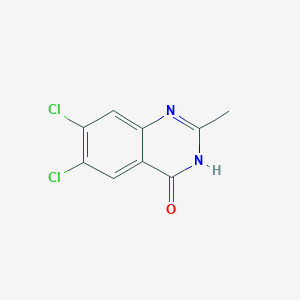

6,7-Dichloro-2-methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

6,7-dichloro-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6Cl2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |

InChI Key |

RQQCLJKAXXUXDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dichloro 2 Methylquinazolin 4 3h One and Analogues

Precursor Synthesis and Preparative Strategies

The successful synthesis of the target quinazolinone is fundamentally dependent on the preparation of key precursors, namely the intermediates that form the core structure and the appropriately substituted anthranilic acids that introduce the desired dichlorinated pattern.

Synthesis of 2-Methylquinazolin-4(3H)-one Intermediates

A primary and widely adopted strategy for the synthesis of 2-methyl-substituted quinazolinones involves the initial formation of a benzoxazinone (B8607429) intermediate. This method typically begins with anthranilic acid, which undergoes cyclization when heated with acetic anhydride (B1165640). ijprajournal.comuomosul.edu.iq The reaction proceeds through the N-acetylation of the anthranilic acid, followed by an intramolecular condensation and dehydration to yield 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netresearchgate.net

This benzoxazinone is a crucial and reactive intermediate. uomosul.edu.iq It readily reacts with various nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, to open the oxazinone ring and subsequently cyclize to form the desired 2-methylquinazolin-4(3H)-one core. For instance, thermal cyclization of acetic anhydride on anthranilic acid produces 2-methyl-4H-3,1-benzoxazan-4-one, which can then be condensed with a nitrogen source like hydrazine (B178648) hydrate (B1144303) to form intermediates such as 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net

Table 1: Common Intermediates in 2-Methylquinazolin-4(3H)-one Synthesis

| Intermediate Name | Precursors | Reagents | Reference |

|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Anthranilic acid | Acetic anhydride | ijprajournal.comuomosul.edu.iqresearchgate.net |

Routes to Dichloro-substituted Anthranilic Acid Derivatives

The synthesis of 6,7-dichloro-2-methylquinazolin-4(3H)-one specifically requires the precursor 4,5-dichloroanthranilic acid . The synthesis of substituted anthranilic acids is a well-established field in organic chemistry, generally involving electrophilic aromatic substitution reactions on benzene (B151609) rings bearing activating and directing groups.

While specific high-yield syntheses for 4,5-dichloroanthranilic acid are proprietary or detailed in specific patents, the general approach involves the controlled dichlorination of an appropriate benzoic acid or aniline (B41778) derivative, followed by functional group manipulations to install the amine and carboxylic acid moieties at the required ortho-position. For example, the Sandmeyer reaction can be employed on dichloroaniline derivatives to introduce other functional groups. acs.org The synthesis of related compounds like 4-chloro-N-furfuryl-5-sulfamoyl-anthranilic acid starts from 3-sulfamoyl-4,6-dichlorobenzoic acid, indicating that polychlorinated benzoic acids are common starting points for complex anthranilic acid derivatives. google.com

Cyclization and Ring-Closure Reactions

The final and critical step in forming the quinazolinone ring system is the cyclization reaction, which joins the precursor fragments into the bicyclic structure.

Condensation Reactions Utilizing Anthranilic Acid Precursors

The Niementowski quinazoline (B50416) synthesis is a classical and direct method for preparing quinazolin-4(3H)-ones. wikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. researchgate.netwikipedia.org For the target compound, 4,5-dichloroanthranilic acid would be heated with acetamide (B32628) or a related reagent to form this compound. This method is often performed at high temperatures, and modern variations utilize microwave irradiation to significantly reduce reaction times and improve yields. nih.govijarsct.co.in

An alternative and highly prevalent two-step approach first converts the substituted anthranilic acid (e.g., 4,5-dichloroanthranilic acid) into the corresponding 2-methyl-benzoxazinone intermediate using acetic anhydride. This intermediate is then treated with a source of ammonia (such as ammonium (B1175870) acetate) to furnish the final quinazolinone product. ijprajournal.com This method is often favored for its generally cleaner reaction profile and milder conditions compared to the direct high-temperature Niementowski condensation.

Table 2: Comparison of Cyclization Methods from Anthranilic Acid

| Method | Description | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Niementowski Reaction | Direct condensation of anthranilic acid with an amide. | High temperature (130-150°C) or microwave irradiation. | One-pot synthesis. | wikipedia.orgnih.gov |

Methods Involving 2-Halobenzamides and Nitriles

A more recent approach to quinazolinone synthesis avoids anthranilic acid precursors altogether, starting instead with 2-halobenzamides and nitriles. Research has detailed a convenient method where a Lewis acid, such as a copper catalyst, promotes the nucleophilic addition of a 2-halobenzamide to a nitrile. This is followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction, facilitated by a base like potassium tert-butoxide (tBuOK), to yield the quinazolinone derivative. This methodology is noted for its simplicity and the wide availability of the starting materials.

Multicomponent Reaction Approaches for Quinazolinone Ring Formation

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and ability to generate molecular complexity in a single step. ijprajournal.com Several MCRs have been developed for the synthesis of the quinazolinone scaffold.

One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed to rapidly synthesize diverse and complex polycyclic quinazolinones. The components typically include an ortho-halo or ortho-formyl benzoic acid, an amine, an isocyanide, and a fourth component like ammonia or cyanamide. The initial Ugi adduct undergoes a subsequent cyclization step, often catalyzed by a transition metal, to form the fused quinazolinone ring system.

Another MCR approach involves the one-pot, three-component reaction of an isatoic anhydride (a derivative of anthranilic acid), an aldehyde, and an amine or urea (B33335). These reactions are often performed under solvent-free conditions or with the aid of a catalyst to efficiently produce dihydroquinazolinones, which can be subsequently oxidized to the aromatic quinazolinone. ijprajournal.com

Regioselective Halogenation Techniques for Dichlorination

The precise installation of halogen atoms on the quinazolinone core is a critical aspect of synthesizing the target compound, this compound. The regioselectivity of these halogenation reactions dictates the efficiency and viability of the synthetic pathway.

Direct Halogenation Protocols

Direct halogenation of the parent 2-methylquinazolin-4(3H)-one molecule to achieve the specific 6,7-dichloro substitution pattern presents significant challenges. The quinazolinone ring system is subject to electrophilic substitution, and the positions of substitution are governed by the electronic nature of the existing substituents. Nitration, the most studied electrophilic substitution on quinazoline, primarily yields the 6-nitro derivative, indicating a preference for substitution at this position. nih.gov Achieving dichlorination selectively at the 6 and 7 positions through direct halogenation is often complicated by the formation of a mixture of regioisomers, which would necessitate challenging purification steps.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of various heterocyclic compounds. nih.gov This method typically directs halogenation to a specific position through the use of a directing group. However, achieving a specific 6,7-dihalogenation pattern on an unsubstituted quinazolinone core via this method has not been extensively reported and would likely require a multi-step process or a directing group that specifically favors these positions.

Strategies for Achieving 6,7-Dichloro Substitution

A more common and regiochemically controlled strategy to obtain 6,7-dihalo-2-methylquinazolin-4(3H)-ones involves the use of a pre-halogenated starting material. This approach circumvents the regioselectivity issues associated with the direct halogenation of the quinazolinone ring. The synthesis of various substituted 2-chloromethyl-4(3H)-quinazolinones has been successfully achieved starting from the corresponding substituted o-anthranilic acids. nih.gov For instance, 2-chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one is prepared from 2-amino-4,5-dimethoxy-benzoic acid. nih.gov

Following this established synthetic logic, the most viable route to this compound is through the cyclocondensation of a suitably substituted anthranilic acid derivative, namely 4,5-dichloro-2-aminobenzoic acid . This starting material already possesses the desired chlorine atoms at the correct positions on the benzene ring. The synthesis would typically proceed by reacting 4,5-dichloro-2-aminobenzoic acid with a suitable reagent to introduce the 2-methyl and form the pyrimidinone ring, a common method being the reaction with acetic anhydride to form an intermediate benzoxazinone, followed by reaction with ammonia or an ammonia equivalent.

Advanced Synthetic Techniques and Green Chemistry Innovations

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for heterocyclic compounds, including quinazolinones. These advanced techniques aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. frontiersin.org The application of microwave irradiation in the synthesis of quinazolinone derivatives has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. frontiersin.orgresearchgate.net This technique is particularly effective for condensation and cyclization reactions that are often involved in the formation of the quinazolinone scaffold. For instance, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been efficiently carried out using microwave irradiation, affording good to excellent yields in a matter of minutes. sci-hub.cat

Below is a table summarizing the comparative yields and reaction times for the synthesis of quinazolinone derivatives under conventional heating versus microwave irradiation, demonstrating the efficiency of the latter.

| Entry | Product | Conventional Method (Yield, Time) | Microwave-Assisted Method (Yield, Time) | Reference |

| 1 | 2-Methyl-3-phenylquinazolin-4(3H)-one | 78%, 18 h | 92%, 30 min | frontiersin.org |

| 2 | 2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | 16%, 30 h | 31%, 45 min | frontiersin.org |

| 3 | 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 67%, 24 h | 89%, 30 min | frontiersin.org |

| 4 | 2-Methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 78%, 22 h | 91%, 30 min | frontiersin.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry tool that utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netijsrch.com This method often allows for reactions to be carried out at lower temperatures and with shorter reaction times. The synthesis of quinazolinone derivatives has been successfully achieved using ultrasound irradiation, providing high yields in a short duration. tandfonline.com This technique is particularly advantageous for multi-component reactions, leading to the efficient construction of the quinazolinone core. The use of ultrasound can enhance mass transfer and accelerate reaction rates, making it an attractive alternative to conventional methods.

The following table presents data on the ultrasound-assisted synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the efficiency of this methodology.

| Entry | Aldehyde | Aniline | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | 15 | 92 | iau.ir |

| 2 | 4-Chlorobenzaldehyde | Aniline | 15 | 95 | iau.ir |

| 3 | 4-Nitrobenzaldehyde | Aniline | 20 | 90 | iau.ir |

| 4 | 4-Methylbenzaldehyde | 4-Methylaniline | 15 | 94 | iau.ir |

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. mdpi.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a lower melting point than its individual components. DESs are often biodegradable, non-toxic, and inexpensive. Their application in the synthesis of quinazolinones has been shown to be highly effective, acting as both the solvent and, in some cases, the catalyst. rsc.orgresearchgate.net The use of DESs can lead to high yields of quinazolinone products under mild reaction conditions. Furthermore, the recyclability of DESs adds to the sustainability of these synthetic protocols. The combination of ultrasound irradiation with deep eutectic solvents has also been explored, demonstrating a synergistic effect that leads to even more efficient synthesis of quinazolinone derivatives. nih.gov

The table below showcases the synthesis of quinazolinone derivatives in various deep eutectic solvents, illustrating their effectiveness as a reaction medium.

| Entry | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Choline Chloride | Urea | 80 | 2 | 90 | mdpi.com |

| 2 | Choline Chloride | Malonic Acid | 65 | 2 | 94 | mdpi.com |

| 3 | Choline Chloride | Glycerol | 65 | 3 | 85 | mdpi.com |

| 4 | Urea | SbCl₃/HCl | 60 | 1 | 97 | nih.gov |

Flow Chemistry Methodologies

The application of flow chemistry, particularly utilizing microreactor technology, presents a modern and efficient approach for the synthesis of quinazolinone derivatives, including analogues of this compound. This methodology offers significant advantages over traditional batch processing, such as enhanced reaction speed, improved yields, and greater safety profiles. organic-chemistry.org Continuous flow systems allow for precise control over reaction parameters, including temperature, pressure, and residence time, leading to more consistent product quality and the potential for straightforward scale-up. researchgate.net

The synthesis of polysubstituted quinazolinones has been demonstrated through continuous reactions that benefit from simple starting materials and mild reaction conditions. bit.edu.cn While specific flow chemistry protocols for this compound are not extensively detailed in the literature, the general strategies for constructing the quinazolinone core are applicable. These methods often involve the reaction of 2-aminobenzamide (B116534) precursors with various reagents. For instance, the synthesis of acylated and alkylated quinazoline derivatives has been shown to be faster and result in higher yields when conducted under continuous flow conditions. organic-chemistry.org

In a typical flow synthesis setup, solutions of the reactants are pumped through a heated and pressurized reactor system. For example, in the synthesis of a glitazone drug intermediate, a continuous process in a microreactor was employed where solutions of the starting materials were prepared and pumped through the system. researchgate.net This approach avoids the handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions.

The table below illustrates a generalized set of parameters that can be adapted for the flow synthesis of quinazolinone analogues, based on reported methodologies for similar heterocyclic compounds.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Reactants | Substituted 2-aminobenzamides, aldehydes/ketones, or other suitable coupling partners | Choice of reactants determines the final substitution pattern of the quinazolinone ring. |

| Solvent | Protic or aprotic solvents (e.g., n-propanol, DMSO) | Solvent choice can influence reaction rate and solubility of reactants and products. researchgate.net |

| Catalyst | Acid or base catalysts (e.g., p-toluenesulfonic acid, piperidine) | Catalysts are often used to facilitate the cyclization step in quinazolinone formation. researchgate.netmdpi.com |

| Temperature | Ambient to 160 °C | Higher temperatures can significantly accelerate reaction rates, a key advantage of pressurized flow systems. researchgate.net |

| Residence Time | Minutes to hours | The time reactants spend in the heated zone of the reactor, optimized to maximize conversion. researchgate.net |

| Flow Rate | Variable (e.g., mL/min) | Controls the residence time and throughput of the reaction. |

| Pressure | Atmospheric to several bar | Allows for heating solvents above their boiling points, leading to faster reactions. researchgate.net |

The research findings in the broader field of quinazolinone synthesis highlight the versatility of flow chemistry. For example, continuous flow photochemical processes have been developed for the synthesis of quinoline (B57606) derivatives, a related class of heterocycles. researchgate.net These methods demonstrate the potential for novel reaction pathways that are enabled by the unique capabilities of flow reactors. The principles of these methodologies, including precise control over irradiation time and reaction temperature, could foreseeably be adapted for the synthesis of specific quinazolinone targets.

The following table summarizes research findings on the synthesis of various quinazolinone and related heterocyclic compounds using flow chemistry, providing insights into the reaction conditions and outcomes that could be expected when applying this technology to the synthesis of this compound analogues.

| Compound Class | Key Findings | Reported Advantages | Reference |

|---|---|---|---|

| Polysubstituted quinazolinones | Continuous reaction demonstrated with simple raw materials and mild conditions. | Simple operation and convenient synthesis. | bit.edu.cn |

| Acylated and alkylated quinazolines | Application of continuous flow techniques resulted in faster reaction times and higher yields. | Increased efficiency and productivity. | organic-chemistry.org |

| Glitazone drug intermediate | Microreactor synthesis showed higher yields at elevated temperatures and shorter residence times compared to batch reactions. | Improved yield and productivity, independent of solvent in some cases. | researchgate.net |

| Quinolines | Continuous photochemical process developed for scalable synthesis. | High yields and throughputs (gram per hour scale). | researchgate.net |

Structural Derivatization and Chemical Transformations of 6,7 Dichloro 2 Methylquinazolin 4 3h One Core

Functionalization at the N-3 Position

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for functionalization. A key synthetic strategy involves introducing a primary amine group at this position, typically by reacting the corresponding 2-methyl-6,7-dichlorobenzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This yields 3-amino-6,7-dichloro-2-methylquinazolin-4(3H)-one, a versatile intermediate for further synthesis.

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the 3-amino-quinazolinone intermediate. ekb.eg This is achieved through a condensation reaction between the primary amino group of the quinazolinone and the carbonyl group of various aromatic or heterocyclic aldehydes. nih.govnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. nih.govresearchgate.net

The formation of these imine derivatives serves as a critical step for introducing a wide array of substituents and for the subsequent construction of more complex heterocyclic systems. nih.govekb.eg The general synthetic pathway involves the nucleophilic attack of the N-3 amino group on the aldehyde's carbonyl carbon, followed by dehydration to yield the final Schiff base. nih.gov

Table 1: Examples of Schiff Base Synthesis from 3-Amino-quinazolinones Note: This table represents a general reaction scheme, as specific examples for the 6,7-dichloro derivative may vary.

| Aldehyde Reactant | Resulting Schiff Base Substituent | Typical Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | Phenyl | Ethanol, reflux | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Acetic acid, heat | nih.gov |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Methanol, reflux | researchgate.net |

The Schiff bases derived from 6,7-dichloro-2-methylquinazolin-4(3H)-one are valuable precursors for synthesizing various fused and appended heterocyclic rings.

Azetidinones: The β-lactam ring, a core feature of azetidin-2-ones, can be constructed by the cyclization of Schiff bases. derpharmachemica.com A common method is the reaction of the Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine. arabjchem.orgrjptonline.org This reaction proceeds via a [2+2] cycloaddition, where the base facilitates the formation of a ketene (B1206846) intermediate from chloroacetyl chloride, which then reacts with the imine bond of the Schiff base to form the four-membered azetidinone ring. derpharmachemica.comnih.gov

Thiazolidinones: 4-Thiazolidinone rings are another important class of heterocycles that can be synthesized from quinazolinone-based Schiff bases. nih.gov The typical procedure involves the cyclocondensation of the Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). hilarispublisher.comresearchgate.net The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration to yield the 3-(quinazolinonyl)-2-aryl-thiazolidin-4-one derivative. nih.govnih.gov

Triazoles: The 1,2,4-triazole (B32235) moiety can also be incorporated. One synthetic route involves converting a 3-amino-quinazolinone into a hydrazide intermediate, which then reacts with an isothiocyanate to form an amidothiourea. researchgate.net Subsequent ring closure under basic conditions yields the triazole ring. researchgate.net This triazole can then be further functionalized. researchgate.net Another general approach for synthesizing 1,2,4-triazoles involves the oxidative intramolecular cyclization of heterocyclic hydrazones. raco.cat

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinazolinone ring is activated by the adjacent nitrogen atoms and the carbonyl group, making it susceptible to various chemical transformations. One of the primary reactions is condensation with aromatic aldehydes. This reaction, often carried out under basic conditions or using dehydrating agents, can lead to the formation of a styryl-substituted quinazolinone, effectively extending the conjugation of the system.

Strategic Elaboration of the Dichloro-substituted Phenyl Ring

The two chlorine atoms on the phenyl ring are key handles for further molecular elaboration through modern synthetic methodologies, particularly metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on aryl halides. mdpi.com

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The application of Sonogashira coupling to 6-halo-quinazolinones has been successfully demonstrated, allowing for the introduction of various alkynyl groups at the 6-position. snu.edu.in This provides a direct method to synthesize 6-alkynyl- or 7-alkynyl-2-methylquinazolin-4(3H)-one derivatives from the dichloro precursor.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com This methodology has been applied to 6-bromo/chloro quinazolinone derivatives to introduce a variety of aryl and heteroaryl substituents. nih.gov The reaction's high functional group tolerance makes it exceptionally useful for the synthesis of complex biaryl structures. mit.edu For this compound, regioselective coupling could potentially be achieved by tuning reaction conditions or catalysts, allowing for the stepwise functionalization of the C-6 and C-7 positions.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Quinazolinones

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, K₂CO₃ | 6-Aryl-quinazolinone | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(MeCN)₂, X-Phos, Et₃N | 6-Alkynyl-quinazolinone | snu.edu.in |

Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace the chlorine atoms with various nucleophiles. libretexts.org For SₙAr to occur on an aryl halide, the ring must typically be activated by strong electron-withdrawing groups. youtube.com In the this compound system, the quinazolinone core itself provides some activation, but the reaction generally requires forcing conditions such as high temperatures.

While SₙAr reactions on 2,4-dichloroquinazolines are common and regioselectively occur at the more activated C-4 position, substitutions at the C-6 and C-7 positions are less facile. nih.gov Nevertheless, strong nucleophiles like amines, alkoxides, or thiolates can displace the chloro substituents under appropriate conditions, offering a direct route to introduce heteroatom linkages at these positions. The relative reactivity of the C-6 versus the C-7 position would depend on the electronic influence of the rest of the heterocyclic system.

Advanced Spectroscopic and Analytical Characterization Methodologies for Dichlorinated Quinazolinones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) spectroscopy for 6,7-dichloro-2-methylquinazolin-4(3H)-one would be expected to reveal distinct signals corresponding to each unique proton in the molecule. Based on the structure, one would anticipate signals for the two aromatic protons on the benzene (B151609) ring, the protons of the methyl group at the C2 position, and the N-H proton.

The aromatic region would likely show two singlets for the protons at the C5 and C8 positions, a consequence of their isolation from neighboring protons by the chloro substituents. The methyl group at C2 would appear as a sharp singlet, typically in the upfield region around 2.4-2.5 ppm. The N-H proton at position 3 would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

While specific experimental data for this compound is not available, data for similar compounds, such as 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives, show characteristic signals for aromatic and methyl protons that aid in their structural confirmation. acgpubs.org

Table 1: Expected ¹H-NMR Data for this compound No experimental data found in the searched literature.

A ¹³C-NMR spectrum provides information on the different carbon environments within a molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Key expected signals include the carbonyl carbon (C4) at a significantly downfield shift (typically >160 ppm), the C2 carbon adjacent to the two nitrogen atoms, and the six carbons of the dichlorinated benzene ring. The methyl carbon would appear at a characteristic upfield chemical shift. The signals for the carbons bearing chlorine atoms (C6 and C7) would be influenced by the electronegativity of the chlorine.

Although no specific ¹³C-NMR data for the target compound were found, analyses of related quinazolinones are well-documented and serve as a reference for interpreting potential spectra. hw.ac.ukresearchgate.net

Table 2: Expected ¹³C-NMR Data for this compound No experimental data found in the searched literature.

2D NOESY is a powerful NMR technique used to determine the spatial proximity of protons within a molecule. This method detects through-space correlations between protons that are close to each other, which is invaluable for confirming stereochemistry and the three-dimensional structure.

For this compound, a 2D NOESY experiment could confirm the substitution pattern by showing correlations between the methyl protons (C2-CH₃) and the aromatic proton at C8, as well as between the N-H proton and the aromatic proton at C5. Such correlations are instrumental in unambiguously assigning proton signals.

While this technique has been applied to complex quinazoline (B50416) derivatives to confirm regioselectivity and structure, no specific 2D NOESY studies for this compound have been reported in the available literature. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of small molecules or radicals from the parent structure. Studies on similarly structured quinazolinones confirm characteristic fragmentation pathways. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound No experimental data found in the searched literature.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound. An HRMS analysis of this compound would yield a precise mass that could be used to confirm its elemental formula, C₉H₆Cl₂N₂O. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) group stretching vibration would be prominent, typically in the range of 1650-1700 cm⁻¹. Other expected signals include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=N stretching, and C-Cl stretching vibrations. The specific frequencies of these vibrations provide a fingerprint for the molecule's functional groups. Spectroscopic data for various quinazolinone derivatives consistently show these characteristic bands. researchgate.netderpharmachemica.com

Table 4: Expected IR Spectroscopy Data for this compound No experimental data found in the searched literature.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a quantitative determination of the elemental composition of a sample. This method is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. For this compound, this analysis is essential to confirm the successful incorporation of the dichloro and methyl substitutions on the quinazolinone scaffold.

Detailed Research Findings

The molecular formula for this compound is C₉H₆Cl₂N₂O. Based on this formula, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results from elemental analyzers are compared. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered evidence of the compound's purity and correct structure.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected theoretical values provide a clear reference for its characterization. The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are then quantitatively analyzed to determine the percentages of carbon, hydrogen, and nitrogen, respectively.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 46.78 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.62 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 30.69 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.13 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.92 |

| Total | 231.07 | 100.00 |

In a typical research report, the findings from an elemental analysis would be presented in a format similar to the interactive table below, comparing the "Calculated" and "Found" values.

Table 2: Comparison of Calculated and Found Elemental Analysis Data

| Element | Calculated (%) | Found (%) | Difference (%) |

| Carbon (C) | 46.78 | Data not available | N/A |

| Hydrogen (H) | 2.62 | Data not available | N/A |

| Nitrogen (N) | 12.13 | Data not available | N/A |

Note: Specific experimental "Found" values for this compound are not available in the surveyed literature. The table is presented to illustrate the standard format for reporting such data.

The absence of readily available experimental data highlights a potential gap in the published literature for this specific compound, underscoring the importance of comprehensive characterization in synthetic chemistry reporting.

Biological Activity Spectrum and Mechanistic Exploration of Dichlorinated Quinazolinone Derivatives

Antineoplastic and Cytotoxic Potentials

Dichlorinated quinazolinone derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their efficacy has been demonstrated through in vitro studies against various cancer cell lines and by their ability to inhibit key enzymes involved in cancer progression.

In Vitro Screening against Cancer Cell Lines (e.g., HEPG2, MCF-7, HT-29)

The cytotoxic potential of quinazolinone derivatives has been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29). Research has shown that the substitution pattern on the quinazolinone ring is crucial for anticancer activity.

For instance, a series of novel 6,7-dimethoxy-4-anilinoquinazoline analogues containing a diarylamide group exhibited antiproliferative effects against both Hep-G2 and MCF-7 cell lines. semanticscholar.org Similarly, other studies have highlighted the anticancer potential of quinazolinone derivatives against these cell lines, suggesting that this chemical scaffold is a valuable starting point for the development of new chemotherapeutic agents. nih.govresearchgate.netnih.gov

In studies involving quinazolinone hybrids, compounds have been shown to arrest the cell cycle, induce apoptosis, inhibit angiogenesis, and disrupt cell migration in cancer cells. researchgate.net The cytotoxic potencies of some derivatives have been reported in the low micromolar range against HCT116 (colon cancer) and HepG2 cells. semanticscholar.org

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivative (18B) | HCT116 | 5.64 ± 0.68 | semanticscholar.org |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 | 23.18 ± 0.45 | semanticscholar.org |

| 6-arylureido-4-anilinoquinazoline derivative (7i) | A549 (Lung) | 2.25 | frontiersin.org |

| 6-arylureido-4-anilinoquinazoline derivative (7i) | HT-29 | 1.72 | frontiersin.org |

| 6-arylureido-4-anilinoquinazoline derivative (7i) | MCF-7 | 2.81 | frontiersin.org |

Enzymatic Inhibition Studies (e.g., EGFR, VEGFR-2)

A significant mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two such kinases that are often dysregulated in cancer.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. frontiersin.org A series of 6,7-dimorpholinoalkoxy quinazoline (B50416) derivatives were designed and evaluated as potent EGFR inhibitors, with most of the synthesized compounds showing moderate to excellent antiproliferative activities. nih.gov Similarly, novel quinazoline-based dual inhibitors targeting both EGFR and VEGFR-2 have been developed. citedrive.com For instance, one such derivative demonstrated a high binding affinity to EGFR with an IC50 of 69.4 ± 1.55 nM. citedrive.com

The urea (B33335) moiety is another important pharmacophore in the design of VEGFR-2 inhibitors. researchgate.net The diaryl urea group, when incorporated into the quinazoline scaffold, has been shown to enhance binding to the DFG motif of VEGFR-2. researchgate.net A series of 6,7-dimethoxy-4-anilinoquinazoline analogues also showed significant inhibition of VEGFR-2, with one compound having an IC50 value of 0.016 ± 0.002 mM. semanticscholar.org

| Compound Derivative | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Quinazoline-based dual inhibitor (4e) | EGFR | 69.4 ± 1.55 nM | citedrive.com |

| 6,7-dimethoxy-4-anilinoquinazoline analogue (10) | VEGFR-2 | 0.016 ± 0.002 mM | semanticscholar.org |

| 6-arylureido-4-anilinoquinazoline derivative (7i) | EGFR | 17.32 nM | frontiersin.org |

Antimicrobial Properties

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Dichlorinated quinazolinone derivatives have demonstrated promising activity against a range of bacteria and fungi.

Antibacterial Efficacy against Gram-positive and Gram-negative Strains (e.g., E. coli, S. aureus)

Quinazolin-4(3H)-ones have been identified as a privileged structure in the development of antibacterial agents. nih.gov Studies have shown that these compounds can be effective against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. frontiersin.orgmdpi.com

The antibacterial activity is often influenced by the substituents on the quinazolinone ring. For example, the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore has been shown to significantly increase antibacterial activity against various pathogens. frontiersin.org In some cases, the conjugation of quinazolinone derivatives with silver nanoparticles has been found to enhance their antibacterial efficacy. nih.gov

| Compound Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | S. aureus, B. cereus, E. coli, P. aeruginosa | Superior activity among synthesized compounds | frontiersin.org |

| Quinazolinone-conjugated silver nanoparticles (QNZ 4-AgNPs, QNZ 6-AgNPs) | E. coli K1 | Potent bactericidal activity | nih.gov |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, dichlorinated quinazolinone derivatives have also been investigated for their antifungal potential. Fungal infections caused by species like Candida albicans and Aspergillus niger can be life-threatening, particularly in immunocompromised individuals. ijbpsa.comresearchgate.net

Several studies have reported the synthesis of quinazolinone derivatives and their evaluation for antifungal activity against these and other fungal strains. psu.eduresearchgate.net For example, 5,8-quinazolinediones modified at the 6 and 7 positions, including 6-arylamino-7-chloro-5,8-quinazolinediones, have exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov

| Compound Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida species, Aspergillus niger | Potent antifungal activity | nih.gov |

Antiviral Activities (e.g., SARS-CoV-2 Inhibition)

The recent global health crisis caused by the SARS-CoV-2 virus has spurred intensive research into new antiviral therapies. Dichlorinated quinazolinone derivatives have shown considerable promise in this area.

Specifically, a series of 2-anilinoquinazolin-4(3H)-one derivatives were designed and synthesized, demonstrating inhibitory activity against SARS-CoV-2 in vitro. nih.gov Among these, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed potent anti-SARS-CoV-2 activity with an IC50 of less than 0.25 µM and no cytotoxicity. nih.gov Further in vivo studies with related derivatives in a transgenic mouse model showed improved survival rates and reduced viral loads in the lungs, suggesting their potential as oral antiviral drug candidates. nih.govresearchgate.net

The mechanism of action for some of these compounds is believed to be the inhibition of the main protease (Mpro) of the virus, a key enzyme in its replication cycle. nih.govresearchgate.net A quinazolin-4-one series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors has been identified, with some compounds exhibiting superior inhibitory activity compared to the natural product baicalein. nih.govresearchgate.net

| Compound | Activity | IC50 | Reference |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Anti-SARS-CoV-2 | < 0.25 µM | nih.gov |

| 2-aminoquinazolin-4-(3H)-one derivative (1) | Anti-SARS-CoV-2 | 0.23 µM | researchgate.netmdpi.com |

| Quinazolin-4-one-based Mpro inhibitor (C7) | SARS-CoV-2 Mpro Inhibition | 0.085 ± 0.006 µM | nih.govresearchgate.net |

Other Pharmacological Activities of Quinazolinone Scaffolds

The quinazoline core is a foundational structure in medicinal chemistry, known to be associated with a wide array of biological activities. mdpi.comresearchgate.net This versatility has spurred extensive research, leading to the discovery of quinazoline derivatives with significant potential in treating a multitude of conditions. mdpi.comresearchgate.net The lipophilic nature of the quinazolinone system often facilitates penetration of the blood-brain barrier, making it a suitable candidate for targeting central nervous system disorders. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly alter its biological effects. nih.gov

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.gov Numerous studies have successfully synthesized and evaluated various analogs, demonstrating their potential to mitigate inflammation and pain through different mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.govjneonatalsurg.com

One study detailed the synthesis of 2,3,6-trisubstituted quinazolinone derivatives which showed anti-inflammatory activity ranging from 10.28% to 53.33%. mdpi.com Notably, compounds featuring o-methoxyphenyl groups at the C-3 position and p-dimethylaminophenyl at the C-2 position demonstrated higher activity than the standard drug, phenylbutazone. mdpi.com Another series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives also exhibited potent anti-inflammatory and analgesic effects, with some compounds showing stronger COX-2 inhibitory activity than the reference drug celecoxib. nih.gov Similarly, 2-phenyl quinazolinone derivatives have been evaluated as analgesic agents, with one study finding that a compound with diethyl substitution showed significant analgesic activity. mdpi.comencyclopedia.pub

Research has also explored the impact of different substituents on the quinazolinone core. For instance, compounds with a 4-chlorophenyl group on the quinazolinone moiety displayed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Thiazolidinone derivatives of quinazolinone, in particular, showed promising anti-inflammatory and analgesic activities. nih.gov

| Derivative Class | Key Findings | Reference Compound/Activity | Citation |

|---|---|---|---|

| 2,3,6-Trisubstituted Quinazolinones | Showed variable anti-inflammatory activity (10.28–53.33%). Certain substitutions led to higher activity than phenylbutazone. | Phenylbutazone | mdpi.com |

| 2-Substituted Mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Exhibited potent anti-inflammatory and analgesic properties. Some compounds showed strong and selective COX-2 inhibition. | Diclofenac sodium, Celecoxib | nih.gov |

| 2-Phenyl Quinazolinone | Diethyl substitution resulted in the highest analgesic activity (58 ± 0.45% at 2h). | Diclofenac sodium | mdpi.comencyclopedia.pub |

| Thiazolidinone and Azetidinone Derivatives | Thiazolidinones generally showed better anti-inflammatory and analgesic activities than corresponding azetidinones. | Phenylbutazone | nih.gov |

| Isoquino- and Quinazolino-quinazolinones | Substitutions with Cl at C-6 and CH3 at C-8 showed good anti-inflammatory activity. | Not Specified | encyclopedia.pub |

Central Nervous System Modulating Activities (e.g., Anticonvulsant)

The quinazolinone scaffold is a well-established pharmacophore for agents acting on the central nervous system (CNS). nih.gov Its derivatives have shown a range of activities, including sedative-hypnotic and anticonvulsant effects. researchgate.netmdpi.com The discovery of methaqualone as a sedative-hypnotic spurred further research into new anticonvulsant drugs with improved safety profiles. nih.gov

Several studies have focused on synthesizing and evaluating quinazolinone derivatives for their anticonvulsant properties. researchgate.netresearchgate.net A series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones demonstrated moderate to significant anticonvulsant activity when compared to diazepam. nih.gov The anticonvulsant activity of some quinazolinones has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or act as positive allosteric modulators of the GABAA receptor. nih.govmdpi.com

Structure-activity relationship studies have provided insights into the structural requirements for anticonvulsant activity. For example, the presence of a halogen or an electron-rich substituent at the 6- or 8-position of the quinazoline ring is known to enhance antiepileptic activity. mdpi.com In one study, N-substituted-6-fluoro-quinazoline-4-amine derivatives showed significant anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests, with some compounds being more potent than the reference drugs methaqualone and valproate. mdpi.com

| Derivative Class | Proposed Mechanism/Test Model | Key Findings | Citation |

|---|---|---|---|

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Compared to diazepam standard | Some derivatives exhibited moderate to significant anticonvulsant activity. | nih.gov |

| N-Substituted-6-fluoro-quinazoline-4-amines | scPTZ and MES tests | Three compounds showed higher anticonvulsant activity than methaqualone and valproate. | mdpi.com |

| 3-Amino 2-phenyl quinazolinones | MES method | Synthesized compounds demonstrated noteworthy anticonvulsant activity, comparable to phenytoin. | researchgate.net |

| Quinazolinone Semicarbazones | MES and scSTY tests | Almost all synthesized analogues showed potent anticonvulsant activity with less neurotoxicity. Some were equipotent to phenytoin. | researchgate.net |

| Quinazolin-4(3H)-one derivatives | Positive allosteric modulators of GABAA receptor; Carbonic anhydrase II inhibitors | In vivo tests confirmed anticonvulsant activity, with some compounds showing favorable results in the pentylenetetrazole model. | mdpi.com |

Antihypertensive and Cardiovascular System Modulation

Quinazolinone derivatives have a well-documented history of use as antihypertensive agents, with several drugs like Prazosin and Doxazosin being based on this scaffold. researchgate.net These compounds often exert their effects by acting as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. nih.gov

Research has continued to explore novel quinazolinone derivatives for their potential in managing hypertension and other cardiovascular conditions. A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activities, with seven out of eighteen compounds showing a hypotensive effect and inducing bradycardia. nih.govbenthamdirect.com Some of these compounds demonstrated better activity than the reference drug Prazosin. nih.govbenthamdirect.com

Further studies have shown that substitutions on the peripheral phenyl rings of the quinazolinone structure significantly influence antihypertensive activity. tandfonline.com Specifically, the introduction of electron-withdrawing groups such as nitro (NO2) and chloro (Cl) groups was found to increase the antihypertensive activity. tandfonline.com Other research has focused on the vasorelaxant effects of 4-phenylquinazolin-2(1H)-one derivatives, which have shown promise in modulating vascular reactivity. nih.gov

| Derivative Class | Test Model | Key Findings | Citation |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | In vivo screening | Seven compounds showed a hypotensive effect and produced bradycardia, with some being more active than Prazosin. | nih.govbenthamdirect.com |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamides | Non-invasive blood pressure (NIBP) using the tail-cuff method | Electron-withdrawing groups (NO2, Cl) on the phenyl ring increased antihypertensive activity. | tandfonline.com |

| 2-Piperidino-4-amino-6,7-dimethoxyquinazolines | Urethane-anesthetized normotensive rats and conscious spontaneously hypertensive rats | Some compounds were as potent as prazosin, and two appeared more efficacious at higher doses. | nih.gov |

| 4-Phenylquinazolin-2(1H)-ones | Rat thoracic aorta | All derivatives produced vasorelaxant effects. | nih.gov |

| Various 4(3H)-quinazolinones | In vivo tests on albino rats | One derivative showed significant activity in lowering blood pressure and controlling heart rate. | nih.gov |

Antimalarial and Antiparasitic Efficacy

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents. nih.gov Quinazolinone derivatives, inspired by the natural product febrifugine (B1672321), have emerged as a promising class of compounds in the search for new treatments. nih.govscialert.net It is believed that the 4-quinazolinone moiety of febrifugine is crucial for its activity against the malaria parasite. nih.gov

Several studies have synthesized and evaluated 2,3-substituted quinazolin-4(3H)-one derivatives for their antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov The results indicated that these compounds exhibit significant antimalarial activities, with some showing a high percentage of parasite suppression. nih.govnih.gov For instance, one study found that compounds with an aromatic substitution at the 3-position and a substituted styryl moiety at the 2-position represent a possible scaffold for developing new antimalarial agents. nih.gov

Beyond malaria, quinazolinone scaffolds have also been investigated for their efficacy against other protozoan parasites. Research has shown that 2-arylquinazoline-4(3H)ones and their derivatives are active against Leishmania and Trypanosoma cruzi. nih.gov By modifying the 4-position of the quinazoline ring with pharmacophores designed to induce nitric oxide (NO) and reactive oxygen species (ROS), researchers were able to significantly enhance the antiparasitic activity. nih.gov

| Derivative Class | Target Organism | Key Findings | Citation |

|---|---|---|---|

| 2,3-Substituted quinazolin-4(3H)-ones (based on febrifugine) | Plasmodium berghei | Compounds exhibited antimalarial activity in mice. | nih.gov |

| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Plasmodium berghei ANKA strain | Showed significant antimalarial activities with mean percentage suppression up to 72.86%. | nih.gov |

| Quinazolinone-2-carboxamides | Plasmodium falciparum | Structure-activity relationship studies led to a potent inhibitor active against laboratory-resistant strains. | acs.org |

| 2-Arylquinazoline-4(3H)ones and derivatives | Leishmania infantum, Trypanosoma cruzi | Functionalization at the 4-position enhanced antitrypanosomatid activity by promoting NO or ROS production. | nih.gov |

| Various quinazoline scaffolds | T. cruzi, L. major, P. falciparum | Cross-screening identified several potent proliferation inhibitors for each pathogen. | researchgate.net |

Antidiabetic Potentials

Quinazolinone derivatives are also being explored for their potential in managing diabetes. nih.govmdpi.com Research in this area has focused on mechanisms such as the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.

A series of 3-substituted quinazoline-2,4-diones were synthesized and evaluated for their antidiabetic activity. mdpi.com Molecular docking studies revealed that compounds like 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione had high inhibitory activity against α-amylase and α-glucosidase. mdpi.com Another study on 2,3-dihydroquinazolin-4(1H)-ones found that the synthesized compounds showed potent α-glucosidase inhibitory activity compared to the standard drug acarbose (B1664774). nih.gov Some of these compounds also demonstrated the ability to reduce blood sugar, cholesterol, and triglyceride levels in vivo. nih.gov

Furthermore, piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule antagonists for the ghrelin receptor (GHS-R1a). nih.gov Antagonism of this receptor is being investigated as a potential treatment for obesity and diabetes, as it can lead to suppression of food intake and glucose-lowering effects through glucose-dependent insulin (B600854) secretion. nih.gov

| Derivative Class | Proposed Mechanism/Target | Key Findings | Citation |

|---|---|---|---|

| 3-Substituted quinazoline-2,4-diones | α-amylase and α-glucosidase inhibition | Certain derivatives showed high inhibitory activity in molecular docking studies. | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-ones | α-glucosidase inhibition | Compounds showed potent inhibitory activity compared to acarbose and were found to reduce blood sugar levels. | nih.gov |

| Piperidine-substituted quinazolinones | Ghrelin receptor (GHS-R1a) antagonism | Optimization led to potent, orally bioavailable antagonists with glucose-lowering effects. | nih.gov |

Anthelmintic Activities

The application of quinazolinone derivatives extends to combating helminth infections. A study focused on the synthesis of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives and evaluated their anthelmintic activity. nih.gov The chemical structures of the newly synthesized compounds were confirmed, and out of the fifteen compounds tested, two showed good anthelmintic activity. nih.gov This research suggests that the quinazoline scaffold can be a valuable starting point for the development of new anthelmintic drugs. nih.gov

| Derivative Class | Test/Assay | Key Findings | Citation |

|---|---|---|---|

| 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazolines | Passive avoidance test | Out of 15 synthesized compounds, two (6e and 6o) demonstrated good anthelmintic activity. | nih.gov |

Antioxidant Properties

Scientific investigations into the antioxidant properties of the specific compound 6,7-Dichloro-2-methylquinazolin-4(3H)-one are not extensively documented in publicly available research. While the broader class of quinazolinone derivatives has been a subject of interest for their potential antioxidant activities, detailed findings regarding this particular dichlorinated analogue remain limited.

The general antioxidant potential of quinazolinone scaffolds is often attributed to their chemical structure, which can allow them to act as hydrogen or electron donors to neutralize free radicals. The nature and position of substituents on the quinazolinone ring system play a crucial role in modulating this activity. However, without specific experimental data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay for this compound, a quantitative assessment of its antioxidant capacity cannot be provided.

Further empirical research is required to elucidate the antioxidant profile of this compound and to determine its potential efficacy in mitigating oxidative stress. Such studies would involve the generation of specific data, including IC50 values, which would be essential for a comprehensive evaluation and for the creation of detailed data tables illustrating its activity.

Future Research Directions and Translational Perspectives for Dichlorinated Quinazolinones

Development of Novel and Sustainable Synthetic Routes

The future of pharmaceutical manufacturing hinges on the development of environmentally benign and efficient synthetic strategies. For dichlorinated quinazolinones, research is increasingly focused on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. Key areas of exploration include the application of green chemistry principles to minimize waste and energy consumption. tandfonline.comdntb.gov.ua

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Energy efficiency | One-pot reactions, Heterocycle synthesis tandfonline.comresearchgate.net |

| Deep Eutectic Solvents (DESs) | Green solvent alternative, Recyclability, Low toxicity | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net |

| Catalyst-Free Synthesis | Reduced cost and toxicity, Simplified purification | Oxidative coupling reactions, Annulation of 2-amino benzamides acs.org |

| One-Pot Reactions | Process intensification, Reduced waste, Time and cost savings | Multi-component reactions for quinazolinone derivatives researchgate.net |

In-depth Structure-Activity Relationship (SAR) Studies for Dichlorinated Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For dichlorinated quinazolinones, comprehensive SAR studies are crucial to optimize their therapeutic potential. The position of the chloro-substituents on the quinazolinone core significantly influences the compound's physicochemical properties and its interaction with biological targets. mdpi.comresearchgate.net

Future SAR studies should systematically explore the impact of varying the position and number of halogen atoms on the quinazolinone scaffold. researchgate.net Additionally, modifications at the 2 and 3 positions of the quinazolinone ring with different functional groups can lead to analogues with enhanced potency and selectivity. mdpi.comnih.gov It has been noted that substitutions at positions 2, 6, and 8 are particularly significant for various pharmacological activities. mdpi.comresearchgate.net The aim of these studies is to build a comprehensive library of dichlorinated analogues and to elucidate the key structural features required for optimal activity against specific biological targets.

Exploration of New Biological Targets and Elucidation of Mechanism of Action

While quinazolinone derivatives have been extensively studied for their anticancer properties, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), there is a vast, unexplored landscape of other potential biological targets. nih.govnih.gov Future research should aim to identify novel targets for dichlorinated quinazolinones, potentially expanding their therapeutic applications beyond oncology.

Emerging evidence suggests that quinazolinones may also exhibit anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. nih.govnih.gov In-depth mechanistic studies are required to understand how these compounds exert their effects at a molecular level. This includes identifying specific protein interactions, elucidating signaling pathways, and understanding how dichlorination influences the mechanism of action. mdpi.com Such studies will not only reveal new therapeutic opportunities but also provide a stronger rationale for the clinical development of promising candidates. The quinazoline (B50416) scaffold has been identified as a "privileged structure" in drug development, indicating its potential to interact with a wide range of biological targets. mdpi.com

Application of Chemoinformatics and Machine Learning in Compound Design

The integration of computational approaches has revolutionized the drug discovery process. Chemoinformatics and machine learning are powerful tools that can accelerate the design and optimization of novel dichlorinated quinazolinone analogues. nih.govresearchgate.net These methods can be employed to build predictive models for biological activity and to screen large virtual libraries of compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a key component of chemoinformatics, can help to identify the key molecular descriptors that correlate with the biological activity of dichlorinated quinazolinones. rsc.org Machine learning algorithms can further refine these models and assist in the de novo design of compounds with desired properties. nih.govresearchgate.net By leveraging these in silico tools, researchers can significantly reduce the time and cost associated with traditional drug discovery pipelines and enhance the probability of success.

Innovations in Green Chemistry for Enhanced Sustainability in Synthesis

Building upon the principles outlined in the development of novel synthetic routes, a dedicated focus on green chemistry innovations is essential for the sustainable production of dichlorinated quinazolinones. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation. dntb.gov.uaeurekaselect.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,7-Dichloro-2-methylquinazolin-4(3H)-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones. For example, nitrohomoveratric acid can be treated with polyphosphoric acid (PPA) followed by acetic anhydride to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, which is subsequently modified . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of 2-amino-5-methoxybenzamide and benzaldehyde) and using catalysts like acetic acid in methanol . Reaction temperature (e.g., reflux in methanol) and purification via crystallization (e.g., ethanol-chloroform) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for structural characterization of quinazolinone derivatives, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For instance, methoxy groups resonate at δ ~3.9 ppm in 1H NMR, while carbonyl carbons appear at δ ~162 ppm in 13C NMR .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 337 for C15H10Cl2N2O3) and fragmentation patterns to verify purity .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of acetylcholinesterase (AChE) inhibition by quinazolinone derivatives?

- Methodological Answer : Use the Ellman assay:

Prepare AChE enzyme solution (e.g., from electric eel).

Incubate derivatives with enzyme and substrate (acetylthiocholine).

Add Ellman’s reagent (DTNB) to measure thiocholine production via absorbance at 412 nm.

Calculate IC50 values (e.g., 1.8–4.2 mg/mL for 6,7-dimethoxy derivatives) and compare to reference inhibitors like donepezil .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of quinazolinone derivatives with dual anticholinesterase and antiamyloid activity?

- Methodological Answer :

- Substituent Analysis : Introduce amino acid/dipeptide residues (e.g., glycylglycine) at position 2 to enhance AChE inhibition (IC50 reduction by 30% vs. parent compound) .

- Antiamyloid Modification : Incorporate chlorophenyl groups to disrupt β-sheet formation in Aβ1-42 fibrils, assessed via Congo red binding assays .

- Computational Docking : Use software like AutoDock to predict binding interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) .

Q. How should researchers address contradictions between in vitro anticholinesterase activity and in vivo efficacy data for quinazolinone derivatives?

- Methodological Answer :

Assay Validation : Ensure enzyme source consistency (e.g., human vs. animal AChE may differ in sensitivity) .

Bioavailability Testing : Evaluate blood-brain barrier penetration using PAMPA-BBB models.

Metabolic Stability : Perform liver microsome assays to identify metabolic degradation pathways.

Discrepancies in (e.g., lower antiamyloid activity vs. GV-791) may arise from aggregation kinetics; repeat assays under varied pH/temperature .

Q. What strategies can resolve conflicting data on antioxidant properties of halogenated quinazolinones?

- Methodological Answer :

- Standardize Assays : Use DPPH/ABTS radical scavenging with Trolox as a reference. For example, 3-methyl-2-phenylquinazolin-4(3H)-one derivatives show activity (p<0.5) via electron transfer mechanisms .

- Control Redox Interference : Pre-treat compounds with chelating agents (e.g., EDTA) to exclude metal ion effects.

- Cross-Validate : Compare results across multiple models (e.g., cell-based vs. cell-free systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.